molecular formula C15H14Cl2F3N3O3 B033137 Carfentrazone-ethyl CAS No. 128639-02-1

Carfentrazone-ethyl

Cat. No. B033137
CAS RN: 128639-02-1
M. Wt: 412.2 g/mol
InChI Key: MLKCGVHIFJBRCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carfentrazone-ethyl involves the use of 4-chloro-2-fluorophenylhydrazine as the raw material. The process encompasses several steps, including synthesis of amidrazone and phosgene cyclization, difluoromethylation, nitration and hydrogenating reduction, diazotization, and the reaction with ethyl acrylate to yield this compound. An improved synthetic method based on the Heck reaction has also been reported, showcasing the mild conditions, atom economy, low cost, and efficiency of this new method (Li Meifang & Han Bangyou, 2010); (Jian-Guo Fan et al., 2015).

Molecular Structure Analysis

This compound's molecular structure is characterized by the presence of a triazolinone ring, which is crucial for its herbicidal activity. The molecule contains fluorine atoms that contribute to its activity and selectivity. The structural analysis and enantioselective separation studies reveal significant insights into the stereoselective behavior and interaction of this compound with its target enzyme, protoporphyrinogen oxidase (L. García-Cansino et al., 2021).

Chemical Reactions and Properties

This compound undergoes rapid degradation in the environment, particularly in aquatic conditions, converting to carfentrazone-chloropropionic acid and a cascade of acidic degradation products. Its degradation pathway under aerobic aquatic conditions has been thoroughly studied, showing a fast conversion of the parent compound to its metabolites (S. Elmarakby et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility in water and organic solvents, vapor pressure, and stability under various environmental conditions, play a critical role in its efficacy and environmental behavior. These properties are influenced by its molecular structure, particularly the presence of fluorine atoms and the triazolinone ring.

Chemical Properties Analysis

This compound exhibits stereoselective behavior in its biological activity and environmental fate. The enantioselective degradation and bioactivity of this compound and its metabolites in soils demonstrate the importance of considering the chiral nature of the compound in environmental risk assessments and its mechanism of action as a herbicide (Jinsheng Duan et al., 2018).

Scientific Research Applications

Impact on Soil Microbiology and Plant Growth

Carfentrazone-ethyl (CE) significantly alters soil microbiology and biochemistry, impacting plant growth. A study found that CE disrupts the biological equilibrium in soil, decreasing the abundance and diversity of soil-dwelling microorganisms and the activity of soil enzymes, which consequently reduces the yields of spring wheat (Triticum aestivum L.) (Tomkiel et al., 2018).

Degradation in Aquatic Conditions

CE's degradation under aerobic aquatic conditions was studied, revealing a rapid conversion of the parent compound to carfentrazone-chloropropionic acid, forming a cascade of acidic degradation products over time (Elmarakby et al., 2001).

Weed Control in Agricultural Settings

CE has been effective in controlling weeds in rice cultivation. It reduces weed density, dry matter accumulation, and nutrient depletion by weeds, enhancing crop growth and yield (Singh et al., 2013).

Dissipation and Residues in Wheat and Soil

CE dissipates rapidly in soil and has minimal residues in wheat and soil, making it a safe option for use in wheat cultivation (Han et al., 2007).

Control of Silvery-Thread Moss in Golf Courses

Research shows that lower doses of CE can control silvery-thread moss in golf course putting greens, offering a more economical and efficient solution (Raudenbush et al., 2021).

Efficacy in Sugarcane Cultivation

CE applied post-emergence in sugarcane cultivation demonstrated effective weed control without causing visible injury to the sugarcane crop (Christoffoleti et al., 2006).

Influence on Crop Response Under Different Environmental Conditions

CE's effect on crops like wheat, corn, and soybean varies with environmental factors like irrigation and light intensity. The research suggests that irrigated plants or crops following cloudy days are at increased risk of injury from CE application (Thompson & Nissen, 2002).

Mechanism of Action

Target of Action

Carfentrazone-ethyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the chlorophyll biosynthetic pathway of plants .

Mode of Action

This compound is a contact herbicide, meaning it causes damage at the area of contact . It disrupts plant membranes by inhibiting the action of protoporphyrinogen oxidase . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes .

Biochemical Pathways

The inhibition of the PPO enzyme by this compound interferes with the chlorophyll biosynthetic pathway . This interference ultimately leads to the disruption of cell membranes . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Pharmacokinetics

The degradation of this compound in the soil of wheat fields occurs rapidly to moderately, with a mean half-life of 9.92 days . Its persistence is found to be dependent on weather parameters as well as the physicochemical properties of the soil and the herbicide .

Result of Action

The result of inhibiting the PPO enzyme is the accumulation of singlet oxygen in the presence of light . This leads to the death of cells . The most common visual symptoms are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Action Environment

Continuous use of the herbicide often results in persistence in the soil that may lead to the bioaccumulation in maturing plants . Besides leaving herbicide residues in crop produce, contamination of water bodies and adverse effects on non-target organisms through runoff and leaching have been reported due to repeated use of herbicides .

Safety and Hazards

Based upon a battery of acute toxicity studies, Carfentrazone-ethyl is classified as Toxicity Categories III and IV (CAUTION) . It is not carcinogenic, neurotoxic, mutagenic and is not a developmental or reproductive toxicant . While low levels of chemical residue may occur in surface and groundwater, risk concerns to non-target plants or animals are not expected .

Future Directions

Carfentrazone-ethyl has been thoroughly evaluated by turf researchers and proven effective in field use . It works by inhibiting a key enzyme in moss chlorophyll production . Research has shown that this compound reduces up to 90% of moss in just two applications when used at labeled rates according to label directions .

properties

IUPAC Name

ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate
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InChI

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3
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InChI Key

MLKCGVHIFJBRCD-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl
Source PubChem
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Molecular Formula

C15H14Cl2F3N3O3
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DSSTOX Substance ID

DTXSID4032532
Record name Carfentrazone-ethyl
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Molecular Weight

412.2 g/mol
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Physical Description

Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH]
Record name Carfentrazone-ethyl
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Boiling Point

350-355 °C
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Solubility

In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
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Density

1.457 g/cu cm at 20 °C
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Vapor Pressure

0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C
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Color/Form

Viscous yellow-orange liquid

CAS RN

128639-02-1
Record name Carfentrazone-ethyl
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Record name Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester
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Melting Point

-22.1 °C
Record name CARFENTRAZONE-ETHYL
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Synthesis routes and methods I

Procedure details

To a flask was added 140 g of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, obtained according to the Example 3, 100 g of ethanol, 2.5 g of 4-methylbenzenesulfonic acid and 600 g of methyl benzene. The mixture was refluxed for 15 hours to remove water. The excess ethanol was recovered by distillation. At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of sodium hydroxide and finally with water. The solvent was completely removed under reduced pressure to give carfentrazone-ethyl as a faint yellow transparent and viscous liquid in a yield of 93% with a purity of 98.6%.
Quantity
100 g
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2.5 g
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600 g
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Synthesis routes and methods II

Procedure details

adding 1 mol of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid of the step (1), 4˜10 mol of ethanol and 0.03˜0.2 mol of an acid catalyst into 6˜12 mol of the solvent of benzene class; refluxing the reaction mixture until an esterification is completed; washing successively with water, with aqueous alkali base and then with water; and removing the solvent totally from the organic layer, to give the product carfentrazone-ethyl;
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Synthesis routes and methods III

Procedure details

To a flask was added 140 g of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, obtained according to the Example 2, 160 g of ethanol, 7 g of sulfuric acid and 700 g of methyl benzene. The mixture was refluxed for 15 hours to remove water. The excess ethanol was recovered by distillation. At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of potassium hydroxide and finally with water. The solvent was completely removed under reduced pressure to give carfentrazone-ethyl as a faint yellow transparent and viscous liquid in a yield of 92% with a purity of 98.8%.
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
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Reaction Step Three
Quantity
700 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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